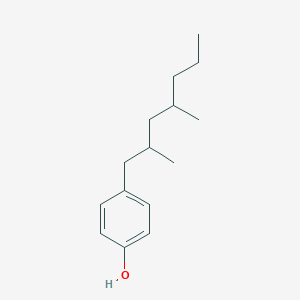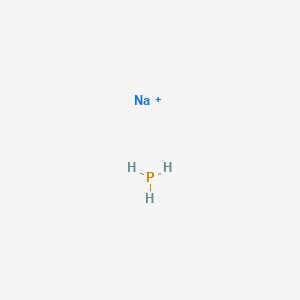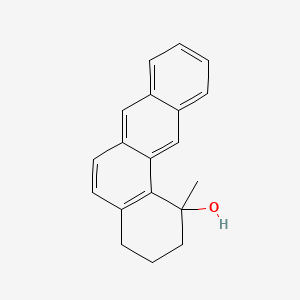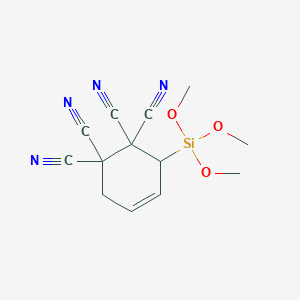![molecular formula C21H18ClNS2 B14350015 N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline CAS No. 93588-31-9](/img/structure/B14350015.png)
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline is an organic compound characterized by its unique structure, which includes a chloro-substituted ethenyl group and two phenylsulfanyl groups attached to an ethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline typically involves the reaction of N-methylaniline with 1-chloro-2,2-bis(phenylsulfanyl)ethene under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as bioactive agents or pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The chloro and phenylsulfanyl groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-ethylaniline
- N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-propylaniline
- N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-butylaniline
Uniqueness
N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline is unique due to its specific substitution pattern and the presence of both chloro and phenylsulfanyl groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
93588-31-9 |
|---|---|
Formule moléculaire |
C21H18ClNS2 |
Poids moléculaire |
384.0 g/mol |
Nom IUPAC |
N-[1-chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline |
InChI |
InChI=1S/C21H18ClNS2/c1-23(17-11-5-2-6-12-17)20(22)21(24-18-13-7-3-8-14-18)25-19-15-9-4-10-16-19/h2-16H,1H3 |
Clé InChI |
NXPJSOUMBROCLF-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)C(=C(SC2=CC=CC=C2)SC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)




![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)




![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
![3,3'-[Ethane-1,2-diylbis(oxy)]di(naphthalene-2-carboxylic acid)](/img/structure/B14350027.png)
